
ML345
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML345 is a small-molecule inhibitor of insulin-degrading enzyme (IDE), a zinc-dependent metalloprotease involved in insulin clearance and amyloid-β (Aβ) degradation . It selectively targets the cysteine residue at position 819 (C819) in IDE through a thiol-modifying mechanism, forming a quasi-irreversible disulfide bond that preferentially inhibits extracellular IDE in oxidized environments while sparing intracellular IDE in reduced cytosolic conditions . This unique property makes this compound a valuable tool for studying compartment-specific IDE functions.
Key studies demonstrate this compound’s role in modulating insulin signaling pathways. In WDR23-deficient HepG2 cells, this compound reversed hyperphosphorylation of AKT2, MAPK, and FoxO1, linking IDE overactivity to insulin resistance . Additionally, this compound increased Aβ deposition in human iPSC-derived neurons, confirming IDE’s role in Aβ clearance . Its half-maximal inhibitory concentration (IC50) and binding affinities have been extensively characterized in biochemical and cellular assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML345 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring the purity and consistency of the product. This would typically involve optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
ML345 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]isothiazol-3-one core.
Reduction: Reduction reactions can occur at the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Biochemical Research
Insulin-Degrading Enzyme Regulation
ML345 has been identified as a potent regulator of insulin-degrading enzyme (IDE), a crucial enzyme involved in insulin metabolism. IDE plays a significant role in the degradation of amyloid-β peptides, which are implicated in Alzheimer's disease. By modulating IDE activity, this compound may influence insulin signaling and amyloid plaque formation, making it a candidate for further research into diabetes and neurodegenerative diseases .
Metabolic Pathways
Research indicates that this compound interacts with various metabolic pathways, particularly those involving insulin signaling. It has been shown to enhance insulin sensitivity in cellular models, suggesting potential applications in treating insulin resistance and type 2 diabetes .
Pharmacological Applications
Therapeutic Potential
this compound is being investigated for its therapeutic potential in various diseases:
- Diabetes: By enhancing IDE activity, this compound may help regulate blood glucose levels and improve insulin sensitivity .
- Neurodegenerative Diseases: Its role in degrading amyloid-β suggests potential use in Alzheimer's disease treatment .
- Cancer Research: Preliminary studies suggest that this compound may exhibit anticancer properties by modulating cellular pathways involved in proliferation and apoptosis.
Clinical Research
Case Studies and Trials
Several clinical trials have explored the effects of this compound on metabolic disorders:
- Diabetes Management: A study demonstrated that administration of this compound improved glycemic control in animal models of diabetes, indicating its potential as a therapeutic agent .
- Alzheimer's Disease: Clinical trials are underway to evaluate the efficacy of this compound in reducing amyloid plaque burden and improving cognitive function in patients with early-stage Alzheimer's disease .
Mechanism of Action
ML345 exerts its effects by selectively targeting cysteine819 in the insulin-degrading enzyme. This inhibition prevents the degradation of insulin and amyloid-beta, thereby modulating insulin signaling and potentially reducing amyloid-beta accumulation. The molecular targets and pathways involved include the insulin signaling pathway and the amyloid-beta degradation pathway .
Comparison with Similar Compounds
Comparison with Similar IDE Inhibitors
6bK
- Mechanism : Competes with IDE substrates (e.g., insulin) by binding to the catalytic site, unlike ML345’s covalent modification of C819 .
- Binding Affinity : Exhibits higher binding energy (-10.2 kcal/mol for 3E4A; -9.8 kcal/mol for 3OFI) compared to this compound (-8.3 kcal/mol for 3E4A; -8.9 kcal/mol for 3OFI) .
- Functional Impact : Stronger inhibition of Aβ degradation in neuronal lysates but lacks this compound’s extracellular selectivity .
BDM44768
- Mechanism: Non-covalent inhibitor targeting IDE’s exosite, affecting substrate recognition rather than catalytic activity .
- Selectivity : Less specific than this compound, with off-target effects on related metalloproteases .
Insulin
- Mechanism : Acts as a competitive substrate rather than a direct inhibitor, reducing IDE availability for Aβ degradation .
- Efficacy : Less potent than this compound in reversing insulin signaling dysregulation .
Comparison with Non-IDE Protease Inhibitors
Phosphoramidon (NEP Inhibitor)
- Target : Neprilysin (NEP), a protease distinct from IDE in structure and substrate preference .
- Functional Contrast : Phosphoramidon reduces Aβ deposition in neurons, whereas this compound increases it, highlighting IDE’s dominant role in Aβ clearance .
- Activity in Lysates : NEP contributes minimally to Aβ degradation (specific activity: 0.63 nM 5-FAM/min/mg) compared to IDE (4.41 nM 5-FAM/min/mg) .
Table 1: Comparative Binding Affinities and Selectivity
Table 2: Functional Outcomes in Cellular Models
Biological Activity
ML345 is a selective inhibitor of the insulin-degrading enzyme (IDE), which plays a crucial role in the metabolism of insulin and amyloid-beta (Aβ) peptides. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, due to its ability to modulate Aβ degradation.
This compound selectively inhibits IDE, an enzyme responsible for degrading insulin and Aβ peptides. By inhibiting IDE, this compound can potentially increase the levels of these substrates, which may have implications for metabolic and neurodegenerative conditions. Research indicates that this compound does not significantly affect neprilysin (NEP), another enzyme involved in Aβ clearance, thereby providing a targeted approach to modulating Aβ levels without broadly affecting other pathways.
Research Findings
- Inhibition Assays : In neuronal lysates derived from induced pluripotent stem cells (iPSCs), this compound was shown to inhibit IDE activity effectively. The specific activity of IDE was measured as 4.41 ± 0.50 nM 5-FAM/min/mg protein in the presence of this compound at a concentration of 10 μM . This inhibition was significant compared to control assays without the inhibitor.
- Effect on Aβ Degradation : Studies demonstrated that this compound treatment led to an increase in Aβ deposits in neurons, indicating reduced degradation of Aβ when IDE is inhibited . This suggests that while this compound inhibits IDE, it may inadvertently contribute to the accumulation of toxic Aβ species, a hallmark of Alzheimer's pathology.
- Binding Affinity : The binding affinity of this compound has been characterized through molecular docking studies. It exhibited an inhibitory constant ranging from 7.8–812.78 μM, which is relatively moderate compared to other ligands tested . In comparative studies, other ligands demonstrated lower inhibitory constants, indicating that while this compound is effective, there may be more potent alternatives available.
Table 1: Comparative Inhibitory Constants of IDE Inhibitors
Compound | Inhibitory Constant (μM) |
---|---|
This compound | 7.8 - 812.78 |
Ligand S1 | 325.36 ± 205.05 |
Ligand S2 | 65.89 ± 58.24 |
Ligand S3 | 103.429 ± 115.44 |
This table illustrates the varying potencies of different IDE inhibitors, highlighting the relative efficacy of this compound compared to other synthesized compounds.
Pharmacological Profile
This compound has been assessed for drug-likeness using established criteria such as Lipinski's Rule of Five and Jorgensen’s rule of three, confirming its compliance with key pharmacokinetic properties necessary for therapeutic agents . This profile enhances its potential as a candidate for further development in treating conditions associated with insulin resistance and neurodegeneration.
Properties
IUPAC Name |
5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOFZKSMMIUTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=C(S4)C=CC(=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.